2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-ethylsulfanyl-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-3-26-21-23-18-17(15-7-5-4-6-8-15)13-22-19(18)20(25)24(21)16-11-9-14(2)10-12-16/h4-13,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTGSVVBXAXDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under specific conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can undergo substitution reactions where one substituent is replaced by another, allowing for the modification of its chemical properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents .
Scientific Research Applications
2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo[3,2-d]pyrimidinone Derivatives
5-Methyl-7-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (15a)
- Structural differences : Lacks the ethylthio group at position 2; instead, a methyl group occupies position 4.
- Properties :
- Application : Identified as a BRD4 inhibitor in virtual screening studies .
Compounds 18 and 19
- Structural features: Incorporate benzyl-protected hydroxyfuranone substituents.
- Synthesis: Derived via ammonolysis of precursor 15, yielding compounds with distinct melting points (103–106°C and 101–103°C) .
- Differentiation: Polar hydroxyfuranone groups may enhance solubility compared to the ethylthio substituent in the target compound.
Thieno[3,2-d]pyrimidinone Derivatives
Thienopyrimidinones replace the pyrrole ring with a thiophene, altering electronic properties and bioactivity:
Key differences :
- Thieno analogs exhibit broader antibacterial/antiviral activities compared to pyrrolo derivatives, likely due to sulfur’s electronegativity and ring planarity .
Comparison with Kinase and Cyclophilin Inhibitors
Pyrrolo[3,2-c]pyridinone Derivatives
- PHA-767491: A kinase inhibitor with a pyridinone core instead of pyrimidinone. Activity: Dual inhibitor of Cdc7/Cdk9, used in cancer research . Structural contrast: Pyridinone vs.
Thieno[3,2-d]pyrimidinone Cyclophilin Inhibitors
- 2-[(2S)-1-Azabicyclo[2.2.2]oct-2-yl]-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate: Application: Targets cyclophilins, implicating it in immunomodulation . Differentiation: Bicyclic substituents enhance binding to protein pockets compared to aryl groups in the target compound.
Biological Activity
2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C21H19N3OS, with a molecular weight of 361.46 g/mol. Its structure includes an ethylthio group at the 2-position, a phenyl group at the 7-position, and a p-tolyl group at the 3-position of the pyrrolo-pyrimidine framework. These substituents contribute to its potential interaction with various biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable antimicrobial and anticancer activities. Below is a summary of its biological activities based on recent findings.
Antimicrobial Activity
The compound has shown effectiveness against various Gram-positive bacteria and fungi. In particular, it has been evaluated for its Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Candida albicans.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Candida albicans | 0.30 | 0.60 |
The results indicate that the compound possesses bactericidal and fungicidal properties, making it a candidate for further pharmacological evaluation in treating infections caused by these pathogens .
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The cytotoxic effects were measured using the MTT assay to determine the IC50 values.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.0 |
| PC-3 | 20.5 |
The compound demonstrated significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways, such as protein kinases and phosphodiesterases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effect on biofilm formation in Staphylococcus epidermidis, revealing that it significantly reduced biofilm mass compared to controls.
- Cytotoxicity in Cancer Cells : Another case study highlighted that treatment with the compound led to apoptosis in HepG2 cells, characterized by increased annexin V staining and caspase activation.
Q & A
Q. Challenges :
- Regioselectivity : Ensuring proper substitution at positions 2, 3, and 7 requires precise control of reaction conditions (e.g., temperature, solvent polarity). For example, elevated temperatures (~80–100°C) in DMF may enhance coupling efficiency .
- Yield Optimization : Side reactions (e.g., over-alkylation) can reduce yields. Catalysts like triethylamine or Pd-based systems may improve selectivity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Answer:
SAR studies should systematically vary substituents and assess their impact on biological targets. Key steps include:
Substituent Variation :
- Position 2 : Replace ethylthio with methylthio, benzylthio, or arylthio to assess steric/electronic effects.
- Position 3 : Substitute p-tolyl with electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating groups (e.g., 4-methoxyphenyl).
- Position 7 : Modify phenyl with heteroaromatic rings (e.g., thiophene).
Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based assays.
- Cellular Activity : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations.
Data Analysis :
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity.
- Compare analogs (see Table 1) to identify critical pharmacophores.
Q. Table 1: Hypothetical SAR of Pyrrolo[3,2-d]Pyrimidine Analogs
| Substituent (Position 2) | Substituent (Position 3) | IC₅₀ (μM) | Target |
|---|---|---|---|
| Ethylthio | p-Tolyl | 0.45 | Kinase X |
| Methylthio | p-Tolyl | 1.20 | Kinase X |
| Ethylthio | 4-Chlorophenyl | >10 | Kinase X |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
Q. Nuclear Magnetic Resonance (NMR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
